N-cyclopropyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N-cyclopropyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. The presence of the cyclopropyl and ethylthiophenyl groups adds to its distinctiveness and potential reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by further functionalization to introduce the cyclopropyl and ethylthiophenyl groups . The reaction conditions often require the use of strong bases like sodium hydroxide and organic solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives .
Scientific Research Applications
N-cyclopropyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: Similar structure but with a phenyl group instead of the ethylthiophenyl group.
N-cyclopropylquinoline: Lacks the ethylthiophenyl group but retains the cyclopropyl group.
Uniqueness
N-cyclopropyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide stands out due to the presence of both the cyclopropyl and ethylthiophenyl groups, which confer unique chemical and biological properties. These structural features can enhance its reactivity and potential as a bioactive compound .
Properties
Molecular Formula |
C19H18N2OS |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C19H18N2OS/c1-2-13-9-10-18(23-13)17-11-15(19(22)20-12-7-8-12)14-5-3-4-6-16(14)21-17/h3-6,9-12H,2,7-8H2,1H3,(H,20,22) |
InChI Key |
GJTKVGBCXOTZCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4 |
Origin of Product |
United States |
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